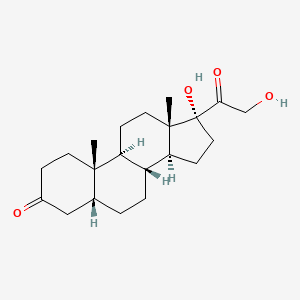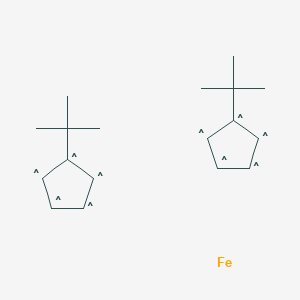
Ferrocene,1,1'-dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocene,1,1’-dibutyl- is an organometallic compound that belongs to the ferrocene family. It consists of two cyclopentadienyl rings bound to a central iron atom, with butyl groups attached to the 1,1’ positions of the cyclopentadienyl rings. This compound is known for its stability, unique electronic properties, and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Grignard Reagents: Ferrocene,1,1’-dibutyl- can be synthesized by treating a Grignard reagent with iron chloride (II).
From Sodium Cyclopentadienide: Another method involves treating cyclopentadiene with sodium metal to form sodium cyclopentadienide.
Industrial Production Methods
Industrial production of ferrocene derivatives typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of inert atmospheres, controlled temperatures, and specific solvents are common practices to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ferrocene,1,1’-dibutyl- undergoes oxidation reactions to form ferricenium ions.
Substitution: Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, can occur on the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidizing Agents: Silver nitrate, ferric chloride
Reducing Agents: Sodium borohydride
Substitution Reagents: Acyl chlorides, aluminum chloride (as a catalyst)
Major Products
Oxidation: Ferricenium ions
Reduction: Ferrocene
Substitution: Substituted ferrocene derivatives
Wissenschaftliche Forschungsanwendungen
Ferrocene,1,1’-dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a catalyst in various organic reactions.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of ferrocene,1,1’-dibutyl- involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, ferrocene derivatives can generate reactive oxygen species through Fenton-like reactions, contributing to their antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: The parent compound with no butyl substitutions.
1,1’-Dimethylferrocene: A derivative with methyl groups instead of butyl groups.
1,1’-Bis(diphenylphosphino)ferrocene: A derivative with diphenylphosphino groups.
Uniqueness
Ferrocene,1,1’-dibutyl- is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and overall stability compared to other ferrocene derivatives. The butyl groups can also affect the compound’s interaction with biological targets and its performance in various applications .
Eigenschaften
Molekularformel |
C18H26Fe |
|---|---|
Molekulargewicht |
298.2 g/mol |
InChI |
InChI=1S/2C9H13.Fe/c2*1-9(2,3)8-6-4-5-7-8;/h2*4-7H,1-3H3; |
InChI-Schlüssel |
JAOGHAIWZAOCPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)

![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
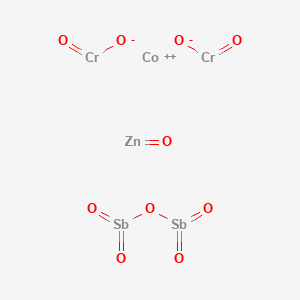

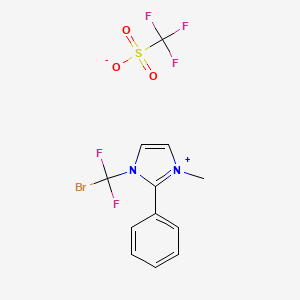
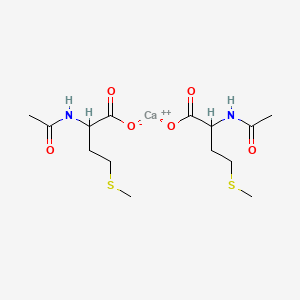
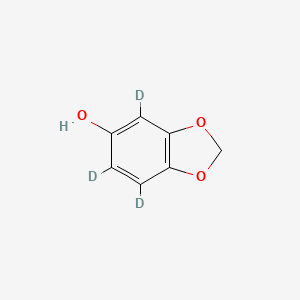
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
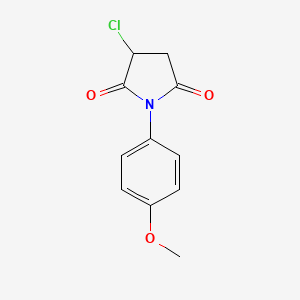

![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
